

Peficitinib in the Rat Adjuvant-Induced Arthritis Model: Application Notes and Protocols

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Compound of Interest

Compound Name: *Peficitinib*

Cat. No.: *B10771329*

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Abstract

Peficitinib is an oral Janus kinase (JAK) inhibitor that has demonstrated efficacy in the treatment of rheumatoid arthritis (RA). It functions by targeting the JAK family of tyrosine kinases (JAK1, JAK2, JAK3, and Tyrosine Kinase 2), which are crucial for transducing cytokine-mediated signals via the JAK-STAT pathway. This pathway is pivotal in the pathogenesis of inflammatory diseases. The rat adjuvant-induced arthritis (AIA) model is a widely utilized preclinical model for assessing the efficacy of anti-arthritic compounds. This model is characterized by robust and measurable polyarticular inflammation, significant bone resorption, and periosteal bone proliferation, making it a valuable tool in drug development. These application notes provide detailed protocols for the use of **Peficitinib** in the rat AIA model, summarize key dosage and efficacy data, and illustrate the underlying signaling pathways and experimental workflows.

Data Summary: Peficitinib Dosage and Efficacy in Rat AIA Model

The following table summarizes the quantitative data from studies evaluating **Peficitinib** in the rat adjuvant-induced arthritis model.

Dosage (mg/kg)	Administration Route	Dosing Regimen	Key Findings	Reference
3 - 30 mg/kg	Oral	Repeated	Dose-dependent and significant attenuation of arthritis score, paw swelling, pain threshold, grip strength, and histopathological injuries.	
10 mg/kg	Oral	Repeated	Demonstrated comparable efficacy to Tofacitinib at 3 mg/kg based on plasma concentration levels. Showed greater inhibitory effects on the loss of bone mineral density and synovial thickening score compared to Tofacitinib at a comparable plasma concentration.	

Not Specified	Oral	Prophylactic and Therapeutic	Dose-dependently suppressed bone destruction and paw swelling.
Not Specified	Intraperitoneal	Continuous Infusion	Demonstrated efficacy in the AIA model.

Experimental Protocols

I. Adjuvant-Induced Arthritis (AIA) in Rats

This protocol details the induction and assessment of arthritis in a rat model.

A. Materials:

- Animals: Lewis, Sprague-Dawley (SD), or Wistar rats (6-12 weeks old are recommended as younger and older rats may be resistant).
- Adjuvant: Complete Freund's Adjuvant (CFA) containing 10 mg/mL of heat-killed Mycobacterium tuberculosis. Note that commercial preparations of CFA with 1 mg/mL of mycobacteria are often not effective.
- Syringes and Needles: 1 mL syringes with 25-gauge needles.

B. Procedure:

- Animal Acclimatization: Acclimate rats to the housing conditions for at least one week prior to the experiment.
- Adjuvant Preparation: Before each injection, thoroughly resuspend the CFA by rolling the syringe to ensure a uniform suspension of mycobacterial particles.
- Induction of Arthritis:

- Subcutaneous Injection (Base of Tail): Inject 0.1 mL of the CFA suspension subcutaneously at the base of the tail. This method allows for the evaluation of arthritis in all four paws.
- Subcutaneous Injection (Footpad): Alternatively, inject 0.05 mL of the CFA suspension subcutaneously into the footpad of a rear paw. This will induce a primary inflammatory reaction in the injected paw.
- Disease Progression: Clinical signs of arthritis typically manifest around day 9 or 10 after the adjuvant injection. In the footpad injection model, a secondary arthritis will develop in the non-injected paws around days 12-14. The arthritis typically peaks within 2-3 days of onset and can last for 20 to 25 days.

II. Peficitinib Administration

Peficitinib has demonstrated efficacy in the rat AIA model through both prophylactic and therapeutic oral dosing regimens.

- Prophylactic Dosing: **Peficitinib** administration is initiated at the time of disease induction (Day 0).
- Therapeutic Dosing: **Peficitinib** administration is initiated after the onset of clinical signs of arthritis.

The compound is typically administered orally once daily.

III. Assessment of Arthritis Severity

A comprehensive evaluation of arthritis involves multiple endpoints:

- Clinical Scoring: The severity of arthritis can be visually scored on a scale of 0 to 4 for each paw.
- Paw Volume/Swelling: Measure the volume of the paws using a plethysmometer.
- Pain Threshold/Mechanical Hyperalgesia: Assess pain sensitivity using methods like the von Frey filament test.

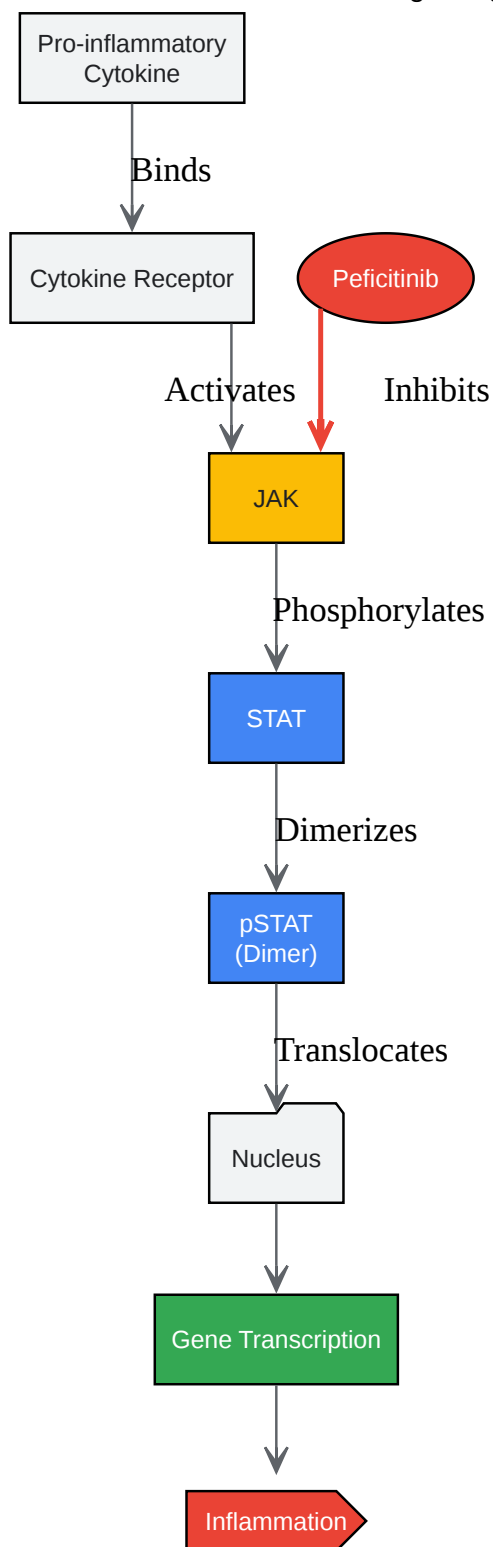
- **Grip Strength:** Evaluate limb function by measuring grip strength.
- **Histopathological Examination:** At the end of the study, collect ankle joints for histopathological analysis to assess inflammation, pannus formation, cartilage damage, and bone resorption.
- **Bone Mineral Density:** Evaluate bone loss using techniques such as micro-computed tomography (μ CT).

Mechanism of Action: JAK-STAT Signaling Pathway

Peficitinib is a JAK inhibitor that targets JAK1 and JAK3 with high potency. By inhibiting JAKs, **peficitinib** blocks the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins. This, in turn, prevents their translocation to the nucleus and the subsequent transcription of pro-inflammatory genes, ultimately leading to a reduction in inflammation and the amelioration of arthritis symptoms. **Peficitinib** has been shown to inhibit IL-2-dependent T cell proliferation and STAT5 phosphorylation.

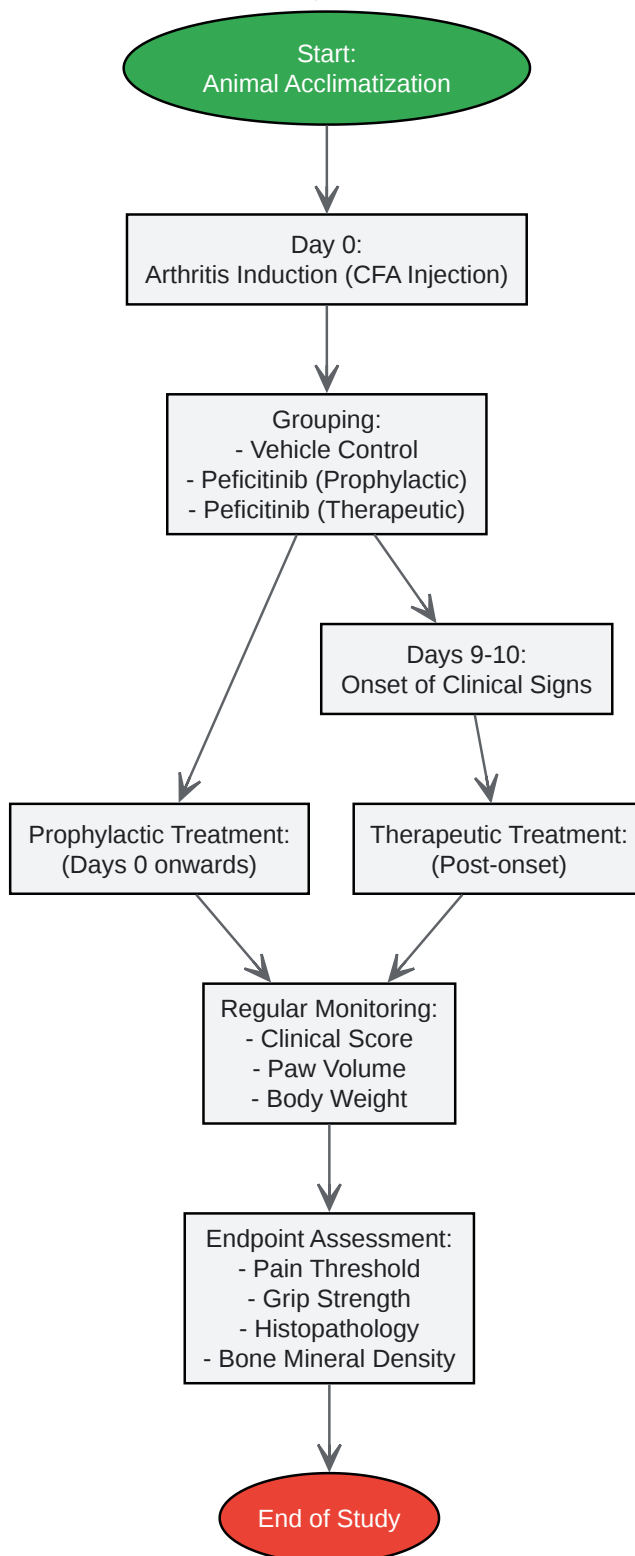
Visualizations

Peficitinib's Inhibition of the JAK-STAT Signaling Pathway

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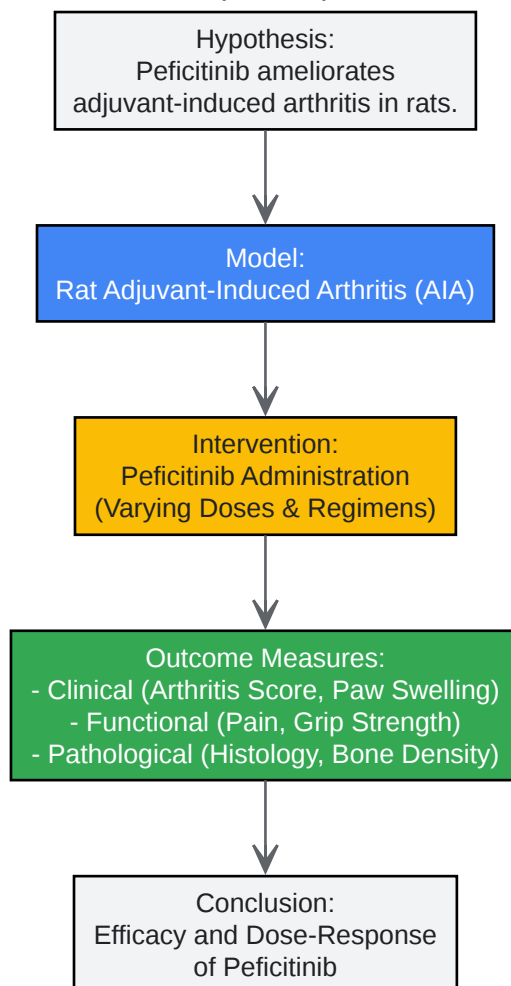
Peficitinib's mechanism of action via JAK-STAT inhibition.

Experimental Workflow for Rat Adjuvant-Induced Arthritis (AIA) Model

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Workflow for the rat adjuvant-induced arthritis model.

Logical Relationship of Experimental Design



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Logical flow of the experimental design.

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